molecular formula C11H14N2O B160723 (3S)-3-Benzylpiperazin-2-one CAS No. 134676-49-6

(3S)-3-Benzylpiperazin-2-one

Cat. No.: B160723
CAS No.: 134676-49-6
M. Wt: 190.24 g/mol
InChI Key: XEJMAPBQIWVIRL-JTQLQIEISA-N
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Description

(3S)-3-Benzylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring with a benzyl group attached to the third carbon and a ketone functional group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Benzylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reductive amination of benzylamine with 2-oxopiperazine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the purification of intermediates and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Benzylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
(3S)-3-Benzylpiperazin-2-one serves as a valuable intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution: The benzyl group can undergo substitution reactions, leading to the formation of various derivatives.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form N-oxides or reduced using agents like lithium aluminum hydride to yield reduced derivatives.
Reaction TypeReagents UsedProducts
Nucleophilic SubstitutionAlkyl halides + BaseSubstituted derivatives
OxidationPotassium permanganateN-Oxides
ReductionLithium aluminum hydrideReduced piperazine derivatives

Pharmacological Properties
Research indicates that this compound exhibits potential biological activities that are being explored for therapeutic applications. Some notable areas include:

  • Antimicrobial Activity: Studies have shown that piperazine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties: Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Anticancer Activity

In a study evaluating various piperazine derivatives, this compound was found to exhibit significant antiproliferative effects against human breast cancer cell lines. The mechanism of action appears to involve modulation of specific cellular pathways related to cell growth and apoptosis .

Medicinal Chemistry

Drug Development
The compound is a precursor in the synthesis of pharmaceutical agents targeting various diseases. Its structural features allow for modifications that enhance its pharmacological profile.

Example: H1-Antihistamine Activity

Research has identified this compound derivatives with potent H1-antihistamine activity. These compounds were evaluated for their ability to stabilize mast cells and inhibit histamine release, demonstrating potential applications in allergy treatments .

Peptide Synthesis

Role in Biochemistry
In biochemistry, this compound is utilized as a coupling agent in solid-phase peptide synthesis (SPPS). It facilitates the stepwise addition of amino acids to form peptides, crucial for studying protein functions and interactions.

ApplicationDescription
Peptide SynthesisUsed as a coupling agent in SPPS
Protein StudiesEssential for studying protein interactions

Mechanism of Action

The mechanism of action of (3S)-3-Benzylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperazine ring contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler analog without the benzyl group.

    N-Benzylpiperazine: Similar structure but lacks the ketone group.

    3-Benzylpiperidine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

(3S)-3-Benzylpiperazin-2-one is unique due to the presence of both the benzyl group and the ketone functional group, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Biological Activity

(3S)-3-Benzylpiperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring with a benzyl substituent and a ketone functional group. This unique structure contributes to its reactivity and biological activity. The stereochemistry of the compound plays a crucial role in its interaction with biological targets, enhancing its binding affinity and specificity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, influencing several biochemical pathways critical for cellular function.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in neurotransmitter breakdown, which may have implications for neurodegenerative diseases.
  • Receptor Binding : Its structural similarity to known ligands allows it to bind to various receptors, modulating their activity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antiviral Demonstrated efficacy against SARS-CoV-2, showing inhibition comparable to Ivermectin without significant toxicity .
Anticholinesterase Potential for use in Alzheimer's disease through inhibition of acetylcholinesterase .
Anti-inflammatory Exhibits anti-inflammatory properties by modulating NF-kB signaling pathways .
Cytotoxicity Evaluated for cytotoxic effects on various cell lines; non-toxic at certain concentrations .

Case Studies and Research Findings

  • Antiviral Efficacy Against SARS-CoV-2 :
    • A study highlighted that this compound inhibited viral replication effectively, with IC50 values indicating strong antiviral potential. The compound's mechanism involved targeting uridylate-specific endoribonuclease, crucial for viral replication .
  • Neuroprotective Effects :
    • Research on derivatives of piperazine compounds indicated that this compound could serve as a lead compound for developing neuroprotective agents against Alzheimer’s disease by inhibiting acetylcholinesterase .
  • Anti-inflammatory Mechanisms :
    • In vitro studies showed that the compound reduced nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent. It was found to inhibit LPS-induced activation of NF-kB and MAPK pathways, which are critical in inflammatory responses .

Properties

IUPAC Name

(3S)-3-benzylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJMAPBQIWVIRL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H](N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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